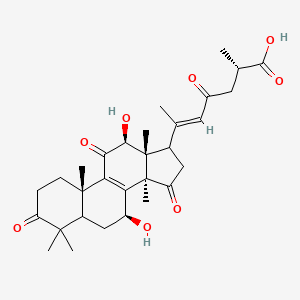

Ganoderenic acid E

Description

Ganoderenic-acid-E has been reported in Ganoderma lucidum with data available.

Properties

IUPAC Name |

(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10+/t15-,17?,18-,19?,25+,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIFFDILGAASQL-XYZDLWCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)/C=C(\C)/C1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and isolation of Ganoderenic acid E from Ganoderma species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) found in various Ganoderma species. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes its role in relevant signaling pathways.

Introduction

Ganoderma species, particularly Ganoderma lucidum and Ganoderma tsugae, have a long history of use in traditional medicine. Their therapeutic properties are attributed to a rich diversity of bioactive compounds, including a class of triterpenoids known as ganoderic acids. Among these, this compound has been a subject of scientific interest due to its potential pharmacological activities. Ganoderic acids, as a whole, are recognized for their anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] This guide focuses specifically on the technical aspects of isolating and characterizing this compound for research and drug development purposes.

Physicochemical Properties and Structure

This compound is a highly oxidized lanostane-type triterpene. The structural elucidation of ganoderic acids is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4] The purity of isolated compounds is often confirmed using High-Performance Liquid Chromatography (HPLC).[5]

Experimental Protocols

The isolation and purification of this compound from Ganoderma species involve a multi-step process. The following protocols are synthesized from established methodologies.

Extraction of Crude Triterpenoids

This initial step aims to extract a broad range of triterpenoids from the fungal material.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma tsugae or Ganoderma lucidum.

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

The dried, powdered fruiting bodies of the Ganoderma species are extracted with 95% ethanol at 80°C.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to further purification to isolate the acidic ethyl acetate soluble material (AESM), which represents the crude triterpenoid fraction. From 1 kg of G. tsugae, approximately 42 g of AESM can be obtained, yielding a 4.2% return.

Purification of this compound by Semi-Preparative HPLC

This protocol details the fine purification of this compound from the crude triterpenoid extract.

Materials:

-

Acidic ethyl acetate soluble material (AESM)

-

50% Ethanol

-

Semi-preparative HPLC system with a C18 reverse-phase column (e.g., Lichrosorb RP-18, 7 µm, 250 × 25 mm).

-

Mobile phase: Acetonitrile (B52724) and 2% acetic acid.

-

UV-VIS detector.

Protocol:

-

Dissolve the AESM in 50% ethanol.

-

Inject the dissolved sample into the semi-preparative HPLC system.

-

The separation is performed using a gradient elution of acetonitrile and 2% acetic acid. A typical mobile phase could be acetonitrile:2% acetic acid = 1:3 for the initial 80 minutes, then changed to 1:2.

-

Set the flow rate to approximately 7.8 mL/min.

-

Monitor the elution at 252 nm.

-

Collect the fractions corresponding to the peak of this compound.

-

The collected fractions can be allowed to stand for 4 to 8 days to facilitate the formation of yellow needle crystals of this compound.

Quantitative Analysis by HPLC

This method is for the quantitative determination of this compound in an extract.

Materials:

-

Purified this compound standard

-

HPLC system with a C18 reverse-phase column (e.g., Cosmosil 5C-18 MS, 4.6 × 250 mm).

-

Mobile phase: Acetonitrile and 2% acetic acid.

-

Photodiode array detector.

Protocol:

-

Prepare a standard solution of this compound in methanol.

-

The separation is achieved using a C18 reverse-phase column with a gradient elution of acetonitrile and 2% acetic acid (e.g., starting with a 1:4 v/v ratio and transitioning to 1:2 v/v).

-

Set the flow rate at 0.8 mL/min.

-

Detection is performed at 252 nm.

-

A linear relationship between the peak area and concentration is established for quantification (correlation coefficients typically range from 0.9990 to 0.9999).

Quantitative Data

The following tables summarize the quantitative data related to the isolation and analysis of this compound.

Table 1: Yield and Recovery of Ganoderic Acids

| Parameter | Value | Source |

|---|---|---|

| Yield of AESM from G. tsugae | 4.2% | |

| Recovery of Ganoderic Acids (general) | 96.85% - 105.09% |

| Yield of this compound from 5g AESM | 12 mg | |

Table 2: HPLC Quantitative Analysis Parameters for Ganoderic Acids

| Parameter | Value | Source |

|---|---|---|

| Correlation Coefficient (r) | 0.9990 - 0.9999 | |

| Intraday RSD | 0.8% - 4.8% | |

| Interday RSD | 0.7% - 5.1% |

| Concentration Range (this compound) | 0.9 - 93.0 µg/mL | |

Biological Activities and Signaling Pathways

Ganoderic acids, including this compound, exhibit a range of biological activities, with anti-cancer and anti-inflammatory effects being the most prominent. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Cancer Activity

Ganoderic acids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways such as the p53 and PI3K/Akt/mTOR pathways.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Ganoderenic Acid E: Fungal Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ganoderenic acid E, a bioactive triterpenoid (B12794562) found in medicinal fungi. It details its natural sources, abundance, biosynthetic pathway, and the experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids predominantly found in fungi of the genus Ganoderma. These fungi, commonly known as Lingzhi or Reishi mushrooms, have a long history of use in traditional Asian medicine.

The primary natural source of this compound is the fruiting bodies of various Ganoderma species. While its presence has been reported in several species, quantitative data remains limited in the scientific literature. The most comprehensive quantitative analysis has been performed on Ganoderma tsugae.

Table 1: Quantitative Abundance of this compound in Ganoderma Species

| Fungal Species | Part of Fungus | Abundance of this compound (mg/g of dry weight) | Reference |

| Ganoderma tsugae | Fruiting Body | 0.093 | [1] |

| Ganoderma lucidum | Fruiting Body | Presence confirmed, but quantitative data not specified in the reviewed literature. | [2] |

| Ganoderma applanatum | Fruiting Body | Presence of ganoderenic acids confirmed, but specific data for this compound is not available.[3] | [3] |

| Ganoderma sinense | Spores | Presence of other ganoderenic acids (B and D) quantified, but not E.[4] |

Note: The lack of quantitative data for many species highlights a gap in the current research and an opportunity for future investigation.

Biosynthesis of this compound

The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (B85504) (MVA) pathway for the synthesis of its lanostane-type triterpenoid skeleton. The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor lanosterol (B1674476).

Following the formation of lanosterol, a series of post-modification reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, leads to the vast diversity of ganoderic acids. These enzymes introduce oxygen atoms into the lanostane (B1242432) skeleton at various positions, leading to hydroxylations and the formation of carboxylic acid groups.

While the exact step-by-step enzymatic conversion of lanosterol to this compound has not been fully elucidated, a plausible pathway can be proposed based on the known functions of CYP450 enzymes in Ganoderma species. This involves a series of oxidation reactions at specific carbon atoms of the lanosterol backbone. Key enzymes such as CYP5150L8 and CYP512U6 have been identified as being involved in the biosynthesis of various ganoderic acids.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound

The extraction of this compound from fungal material is a critical first step for its quantification and further research. Two common methods are detailed below.

Protocol 1: Ethanol (B145695) Extraction

This method is suitable for general laboratory use and employs a less toxic solvent.

Materials:

-

Dried and powdered fungal material (fruiting bodies)

-

80% Ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of the powdered fungal material.

-

Add a sufficient volume of 80% ethanol (e.g., 1:20 w/v).

-

Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 50°C).

-

Centrifuge the mixture to pellet the solid material.

-

Decant the supernatant (the ethanol extract).

-

Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Combine all the ethanol extracts.

-

Evaporate the ethanol under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The crude extract can then be redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Chloroform (B151607) Extraction

This method is effective for extracting a broad range of triterpenoids.

Materials:

-

Dried and powdered fungal material

-

Chloroform

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of the powdered fungal material.

-

Add a sufficient volume of chloroform (e.g., 1:20 w/v).

-

Perform ultrasonic extraction for 30 minutes.

-

Filter the mixture to separate the solid residue.

-

Repeat the extraction of the residue twice more with fresh chloroform.

-

Combine the chloroform extracts.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude triterpenoid extract.

-

Redissolve the extract in a precise volume of a suitable solvent for quantification.

Caption: General workflow for the extraction of this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is generally employed using a mixture of an acidified aqueous solution and an organic solvent. A common mobile phase consists of:

-

Solvent A: 0.1% to 2% acetic acid in water.

-

Solvent B: Acetonitrile.

-

-

Flow Rate: Typically around 0.8 to 1.0 mL/min.

-

Detection Wavelength: 252 nm is a commonly used wavelength for the detection of ganoderic acids.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: Typically 10-20 µL.

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.

-

-

Sample Preparation:

-

Take the crude extract obtained from the extraction protocol and dissolve a known weight in a precise volume of the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, starting with the lowest concentration.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards. The curve should have a high correlation coefficient (R² > 0.999).

-

Inject the prepared sample solutions.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the peak area and the calibration curve.

-

Table 2: HPLC Method Parameters for Ganoderic Acid Analysis (Example)

| Parameter | Value | Reference |

| Column | C18 reverse-phase (250 x 4.6 mm, 5 µm) | |

| Mobile Phase A | 2% Acetic Acid in Water | |

| Mobile Phase B | Acetonitrile | |

| Gradient Elution | A gradient of A and B is typically used. | |

| Flow Rate | 0.8 mL/min | |

| Detection Wavelength | 252 nm | |

| Column Temperature | 30°C | |

| Injection Volume | 10 µL |

This technical guide provides a foundational understanding of this compound, offering valuable information for its sourcing, analysis, and further research into its potential therapeutic applications. The provided protocols serve as a starting point and may require optimization based on specific laboratory conditions and research objectives.

References

- 1. jfda-online.com [jfda-online.com]

- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Bioactivity of Ganoderenic Acid E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of Ganoderenic acid E, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Given the specificity of this compound, direct experimental data is limited. Therefore, this document synthesizes the available information on this compound and supplements it with data from closely related ganoderic and ganoderenic acids to provide a broader context for its potential pharmacological effects. This guide covers quantitative bioactivity data, detailed experimental protocols, and the underlying molecular signaling pathways.

Quantitative Bioactivity Data

While specific quantitative data for this compound is not extensively reported, the following table summarizes the in vitro bioactivities of various structurally similar ganoderic acids. This comparative data is essential for understanding the potential potency and therapeutic applications of this class of compounds. The primary activities observed include anticancer, anti-inflammatory, antiviral, and hepatoprotective effects.

Table 1: Summary of In Vitro Bioactivity for Representative Ganoderic Acids

| Compound/Extract | Bioactivity | Cell Line | Key Metric (e.g., IC50) | Finding | Reference(s) |

|---|---|---|---|---|---|

| Ganoderic Acid A | Anti-cancer | HepG2 & SMMC7721 | IC50: 139.4 - 203.5 µmol/L | Dose-dependently inhibited hepatocellular carcinoma cell proliferation. | [1] |

| Ganoderic Acids (General) | Antiviral (Anti-HBV) | HepG2215 | 8 µg/mL | Inhibited Hepatitis B virus replication; reduced HBsAg and HBeAg production. | [2][3] |

| Ganoderic Acid T | Anti-cancer | Lung Cancer (95-D) | Not specified | Induced apoptosis through the mitochondria-dependent caspase pathway. | [4][5] |

| Ganoderic Acid Me | Anti-cancer | Colon Cancer (HCT-116) | Not specified | Induced G1 or G1/S phase cell cycle arrest. | |

| Ganoderic Acid F | Anti-inflammatory | Murine Microglia (BV-2) | 2.5 - 5 µg/mL | Inhibited LPS-induced production of NO, iNOS, TNF-α, IL-6, and IL-1β. | |

| Ganoderma Triterpenoids | Hepatoprotective | HepG2 | 50 - 200 µg/mL | Protected against t-BHP-induced oxidative damage by reducing ALT, AST, and LDH leakage. |

| Ganodermanontriol | Antiviral (Anti-DENV) | A549 | 25 - 50 µM | Showed ~25-40% reduction in Dengue virus titers. | |

Note: The IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function. Lower values indicate higher potency.

Experimental Protocols

The following sections detail the standard in vitro methodologies used to assess the key bioactivities of ganoderic acids. These protocols are foundational for the preclinical evaluation of compounds like this compound.

This protocol assesses the ability of a compound to protect liver cells from chemically induced oxidative stress.

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Methodology:

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Pre-treatment: Seed cells in 96-well plates. Once confluent, pre-treat the cells with various non-toxic concentrations of the test compound (e.g., this compound) for 4 hours.

-

Induction of Injury: Induce oxidative stress by exposing the cells to a hepatotoxin, such as tert-butyl hydroperoxide (t-BHP) at a concentration of 60 µmol/L, for an additional 4 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells metabolize MTT into purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader to quantify cell viability.

-

-

Biochemical Analysis: Collect the cell culture medium to measure the levels of leaked liver enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH), using commercially available assay kits.

-

This protocol measures the inhibition of inflammatory mediators, such as nitric oxide (NO), in immune cells.

-

Cell Line: Murine macrophage cell line (RAW 264.7).

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50-100 µL of the supernatant with an equal volume of Griess reagent.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.

-

-

This protocol determines the ability of a compound to inhibit viral infection and replication.

-

Cell Lines: A549 (human lung carcinoma), Vero (kidney epithelial), or other virus-susceptible cell lines.

-

Methodology (Cytopathic Effect Inhibition):

-

Cell Culture: Grow cells to form a monolayer in 96-well plates.

-

Infection: Infect the cells with a specific virus (e.g., Enterovirus, Dengue virus, Hepatitis B virus) at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh medium containing serial dilutions of the test compound.

-

Observation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in untreated control wells (typically 2-3 days).

-

Quantification: Stain the cells with a dye like crystal violet. The intensity of the stain, which can be measured spectrophotometrically, correlates with the number of viable, uninfected cells. The concentration of the compound that inhibits CPE by 50% (IC50) is then calculated.

-

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex experimental processes and molecular interactions, adhering to specified design constraints.

The following diagram illustrates a generalized workflow for screening natural compounds like this compound for potential therapeutic activities in vitro.

Many ganoderic acids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation and cell survival. The diagram below illustrates the mechanism by which these compounds may block this cascade.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-hepatitis B activities of ganoderic acid from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

The Therapeutic Potential of Ganoderenic Acid E: A Technical Review for Researchers

An In-depth Examination of the Bioactive Triterpenoid (B12794562) from Ganoderma lucidum

Ganoderenic acid E, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest within the scientific community. As a member of the broader class of ganoderic acids, it shares a structural similarity that suggests a range of pharmacological activities. This technical guide synthesizes the current understanding of this compound's therapeutic potential, with a focus on its cytotoxic effects against various cancer cell lines. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to support further research and drug development endeavors.

Cytotoxic Activity of this compound

This compound has demonstrated notable cytotoxic activity against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in several studies. These findings underscore the potential of this compound as an anticancer agent.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified against various cancer cell lines, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 101 |

| HepG2 | Human Hepatocellular Carcinoma | 0.000144 |

| HepG2 2.2.15 | Human Hepatocellular Carcinoma (HBV-producing) | 0.000105 |

| P388 | Murine Lymphocytic Leukemia | 5.012 |

| Raji | Human Burkitt's Lymphoma | Not Specified |

Data sourced from MedchemExpress product information, referencing published research.

Experimental Protocols

The determination of the cytotoxic activity of this compound involves standardized in vitro assays. The following sections detail the typical methodologies employed in such studies.

Cell Culture and Maintenance

-

Cell Lines: HeLa (human cervical cancer), HepG2 (human hepatocellular carcinoma), HepG2 2.2.15 (HBV-producing human hepatocellular carcinoma), P388 (murine lymphocytic leukemia), and Raji (human Burkitt's lymphoma) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are added to the wells, with the final DMSO concentration kept below 0.1% to avoid solvent-induced toxicity. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Putative Signaling Pathways

While specific studies elucidating the detailed molecular mechanisms of this compound are still limited, the activities of other closely related ganoderic acids provide a strong basis for hypothesizing its mechanism of action. It is highly probable that this compound induces cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Many ganoderic acids have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis[1][2]. This pathway is a primary mechanism for eliminating cancerous cells. The proposed mechanism involves the modulation of key regulatory proteins, leading to mitochondrial dysfunction and the activation of a cascade of caspases, the executioners of apoptosis.

Cell Cycle Arrest

Another common mechanism of action for ganoderic acids is the induction of cell cycle arrest, which halts the proliferation of cancer cells[3][4]. This is often observed at the G1 or G2/M phases of the cell cycle and is regulated by the expression of cyclins and cyclin-dependent kinases (CDKs).

References

- 1. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and IUPAC name of Ganoderenic acid E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. This guide includes a summary of its molecular and chemical identity, and where available, quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of its known signaling pathways.

Chemical Identity

| Property | Value |

| Molecular Formula | C30H40O7[1] |

| IUPAC Name | (25R)-3,7,11,15,23-pentaoxo-Lanost-8-en-26-oic acid |

| CAS Number | 98665-14-6[2] |

| Molecular Weight | 512.63 g/mol [2] |

| Appearance | White to off-white solid[2] |

| Class | Triterpenoid[2] |

Biological Activities and Therapeutic Potential

This compound, as a member of the ganoderic acid family, is presumed to share in the diverse pharmacological activities attributed to this class of compounds, which are primarily known for their anti-cancer and anti-inflammatory properties. While specific data for this compound is limited, the activities of closely related ganoderic acids provide a strong indication of its potential therapeutic applications.

Anticancer Activity

Triterpenoids from Ganoderma lucidum, including various ganoderic acids, have demonstrated significant cytotoxic effects against a range of cancer cell lines. These compounds are known to induce apoptosis (programmed cell death) and autophagy in cancer cells, while exhibiting lower toxicity towards healthy cells. The anticancer mechanisms of ganoderic acids often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

| Compound | Cell Line | IC50 (µM) |

| Ganoderic acid Jc | HL-60 (Leukemia) | 8.30 |

| Ganoderiol E | MCF-7 (Breast Cancer) | 6.35 |

Anti-inflammatory Activity

Ganoderic acids are recognized for their potent anti-inflammatory effects. They have been shown to alleviate inflammation by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. A primary mechanism of action is the inhibition of the TLR4/MyD88/NF-κB signaling pathway, which plays a central role in the inflammatory response. By suppressing this pathway, ganoderic acids can reduce the expression of inflammatory cytokines such as TNF-α and IL-6.

Signaling Pathways

The biological effects of ganoderic acids are mediated through their interaction with various cellular signaling pathways. The NF-κB and apoptosis pathways are two of the most significantly modulated cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Ganoderic acids have been shown to inhibit this pathway, leading to a reduction in the expression of inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of the Intrinsic Apoptosis Pathway

Ganoderic acids can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for the analysis of ganoderic acids and other triterpenoids.

Isolation and Purification of this compound

This protocol describes a general method for the extraction and isolation of ganoderic acids from Ganoderma lucidum.

Caption: Experimental workflow for the isolation of this compound.

Methodology:

-

Extraction: The fruiting bodies of Ganoderma lucidum are dried, powdered, and then extracted with 95% ethanol at 80°C. This process is typically repeated three times to maximize the yield.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude triterpenoid extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography with a chloroform/acetone gradient elution.

-

Further Purification: Fractions containing ganoderic acids are further purified using reversed-phase C-18 column chromatography with a water/methanol gradient.

-

Final Purification: The final purification of this compound is achieved through high-performance liquid chromatography (HPLC) and recrystallization.

-

Structure Elucidation: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by this compound.

Methodology:

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p65, IκBα, Bax, Bcl-2, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control such as β-actin or GAPDH.

Conclusion

This compound is a promising bioactive compound with significant potential for therapeutic applications, particularly in the fields of oncology and anti-inflammatory drug development. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing knowledge on related ganoderic acids provides a strong foundation for future investigations. The protocols and pathway diagrams presented in this guide are intended to facilitate these research endeavors and contribute to the development of novel therapies based on this natural product.

References

Methodological & Application

Application Notes and Protocols for Ganoderenic Acid E Extraction from Ganoderma Fruiting Bodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) found in the fruiting bodies of Ganoderma species, has garnered significant interest within the scientific community for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for standardized and efficient extraction and quantification protocols becomes paramount. These application notes provide a comprehensive overview of the methodologies for extracting and analyzing this compound from Ganoderma fruiting bodies, intended to support researchers in natural product chemistry, pharmacology, and drug development.

The protocols detailed below are synthesized from established methodologies and aim to provide a robust framework for obtaining high-purity this compound for further investigation. The selection of an appropriate extraction method will depend on the specific research goals, available equipment, and desired scale of production.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction temperature, and duration. The following table summarizes quantitative data from various studies on the extraction of ganoderic acids and related triterpenoids. While specific yields for this compound are not always individually reported, the data for total triterpenoids and other major ganoderic acids provide a valuable reference for methodological comparison.

| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Key Findings | Reference |

| Soaking | 95% Ethanol (B145695) (v/v) | 60 | 2 | Solid-liquid ratio of 1:20. Part of a larger process to obtain a ganoderic acid-rich extract. | [1] |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45 | 0.75 | A common solid-to-liquid ratio is 1:20 (w/v).[2] | [2] |

| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol (v/v) | 80 | 1.67 | Optimized conditions for co-extraction of polysaccharides and triterpenoids. | [3][4] |

| Hot Solvent Extraction | 95% Ethanol | 80 | Not Specified (3 cycles) | Large-scale extraction for isolation of multiple ganoderic acids. | |

| Response Surface Methodology Optimization | 100% Ethanol | 60.22 | 6 | Optimized for ganoderic acid H, yielding 2.09 mg/g. |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is suitable for efficient, lab-scale extraction and is known to enhance yields by disrupting the fungal cell walls.

Materials and Equipment:

-

Dried and powdered Ganoderma fruiting bodies (40-60 mesh)

-

80% Ethanol

-

Ultrasonic bath or probe sonicator

-

Flasks

-

Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Sample Preparation: Weigh 10 g of finely powdered Ganoderma fruiting bodies and place it into a 250 mL flask.

-

Solvent Addition: Add 200 mL of 80% ethanol to the flask to achieve a solid-to-liquid ratio of 1:20 (w/v).

-

Ultrasonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 45 minutes at a controlled temperature of 45°C. If using a probe sonicator, ensure the probe is submerged in the slurry and sonicate with appropriate power, monitoring the temperature to prevent degradation of the target compounds.

-

Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation at 8000 x g for 10 minutes.

-

Re-extraction (Optional but Recommended): Repeat the extraction process on the solid residue with fresh solvent to maximize the yield.

-

Concentration: Combine the supernatants and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.

-

Quantification: Dissolve a known amount of the dried extract in methanol (B129727) and filter through a 0.45 µm syringe filter. Analyze the sample using HPLC to determine the concentration of this compound.

Protocol 2: Hot Solvent Extraction for Isolation and Purification

This method is suitable for larger quantities and is often the initial step for the isolation of specific compounds.

Materials and Equipment:

-

Dried and chipped or powdered Ganoderma fruiting bodies

-

95% Ethanol

-

Reflux apparatus (large round-bottom flask, condenser)

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20) for purification

Procedure:

-

Sample Preparation: Place 1 kg of chipped Ganoderma fruiting bodies into a large round-bottom flask.

-

First Extraction: Add 10 L of 95% ethanol and heat the mixture to reflux at 80°C for 2-3 hours.

-

Filtration: After cooling, filter the mixture to separate the extract from the solid material.

-

Subsequent Extractions: Repeat the reflux extraction on the solid residue two more times with fresh ethanol.

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

Purification (Optional): The crude extract can be further purified by solvent partitioning (e.g., with ethyl acetate) followed by column chromatography on silica gel or Sephadex LH-20 to isolate this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound in the obtained extracts.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade) with 0.1% Acetic Acid or 2% Acetic Acid

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve a known weight of the dried Ganoderma extract in methanol. Sonicate for 30 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% or 2% acetic acid is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over the run time to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

Experimental Workflow for this compound Extraction and Quantification

Caption: Workflow for this compound extraction.

Putative Biosynthetic Pathway of Ganoderic Acids

Caption: Biosynthesis of Ganoderic Acids.

References

- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

Application Notes and Protocols for HPLC-UV Quantification of Ganoderenic Acid E

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Ganoderenic acid E in various samples, particularly from Ganoderma species, utilizing High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound, a significant bioactive triterpenoid (B12794562) found in Ganoderma mushrooms, necessitates accurate and reliable quantification for quality control, pharmacological studies, and the development of new therapeutics.

Introduction

This compound is a member of the highly oxygenated lanostane-type triterpenoids that contribute to the medicinal properties of Ganoderma species, commonly known as Reishi or Lingzhi. These compounds have garnered significant interest for their potential therapeutic effects. The precise and accurate measurement of this compound is crucial for the standardization of raw materials and commercial products, as well as for pharmacokinetic and pharmacodynamic investigations. HPLC with UV detection stands as a robust, reliable, and cost-effective analytical technique for this purpose, offering the necessary specificity, sensitivity, and reproducibility.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-UV analysis of this compound and related compounds, compiled from various validated methods.

Table 1: Chromatographic Conditions for Ganoderenic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Agilent 1260 Infinity or similar | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector or similar |

| Column | C18 reverse-phase column | Phenomenex Luna C-18 (5 μm, 250 mm × 4.6 mm I.D.) |

| Mobile Phase | Gradient elution with Acetonitrile and 2% Acetic Acid | Gradient elution with Acetonitrile and 0.1% aqueous Acetic Acid |

| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[3] |

| Detection Wavelength | 252 nm[2] | 252 nm[3] |

| Column Temperature | Not specified | 30°C |

| Injection Volume | Not specified | 20 µL |

Table 2: Method Validation Parameters for this compound Analysis

| Parameter | Reported Value |

| Linearity (Correlation Coefficient, r²) | 0.9990 - 0.9999 |

| Concentration Range (µg/mL) | 0.9 to 93.0 |

| Recovery (%) | 96.85 - 105.09 |

| Precision (RSD, %) | Intra-day: 0.8 - 4.8Inter-day: 0.7 - 5.1 |

| Limit of Detection (LOD) | S/N ratio = 3 |

| Limit of Quantitation (LOQ) | S/N ratio = 10 |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound based on established and validated HPLC-UV methods.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Methanol (HPLC grade)

-

Ethanol (B145695) (absolute)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Ganoderma sample (fruiting body, mycelia, or extract)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm or 0.22 µm)

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in absolute ethanol to prepare a stock solution of a known concentration (e.g., 93 µg/mL).

-

Working Standard Solutions: Perform serial dilutions of the stock solution with absolute ethanol to prepare a series of working standard solutions with different concentrations (e.g., covering the range of 0.9 to 93.0 µg/mL).

Sample Preparation

-

Grinding: Grind the dried Ganoderma sample to a fine powder (e.g., passing through a 0.08 mm sieve).

-

Extraction:

-

Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of 50% ethanol to the tube.

-

Sonicate the mixture for 1 hour at 60°C.

-

Centrifuge the mixture for 10 minutes at 4000 rpm.

-

-

Filtration: Collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

Chromatographic Analysis

-

Method Setup: Set up the HPLC system according to the parameters outlined in Table 1 (Condition 1 is recommended as a starting point).

-

Gradient Elution Program: A representative gradient program using Acetonitrile (A) and 2% Acetic Acid (B) is as follows:

-

0-5 min: 100% A

-

20-40 min: 30% A

-

40-80 min: 100% B

-

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.

-

Data Acquisition: Record the chromatograms and integrate the peak areas at 252 nm.

Data Analysis

-

Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantitative Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

Caption: Experimental workflow for HPLC-UV quantification of this compound.

References

Application Notes and Protocols for Assessing Ganoderenic Acid E Cytotoxicity Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell viability assays, with a focus on the Alamar Blue assay, for the determination of the cytotoxic effects of Ganoderenic acid E, a bioactive triterpenoid (B12794562) isolated from Ganoderma species. This document includes detailed experimental protocols, a summary of cytotoxic activity, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Cytotoxicity Assessment

Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential as anticancer agents.[1] These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2] this compound is one of the many identified ganoderic acids, and understanding its specific cytotoxic potential is crucial for its development as a therapeutic agent.

Cell viability assays are essential tools for quantifying the cytotoxic effects of compounds like this compound. These assays measure the proportion of viable cells in a population after exposure to a substance. The Alamar Blue (resazurin) assay is a widely used, non-toxic, and sensitive method for assessing cell viability and proliferation.[3] In viable cells, the blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial enzymes.[3] The degree of this conversion is proportional to the number of metabolically active (viable) cells.

Data Presentation: Cytotoxicity of Ganoderic Acids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Ganoderic acids against different cancer cell lines. While specific data for this compound is limited, the provided data for other Ganoderic acids offers a comparative context for its potential cytotoxic activity.

| Ganoderic Acid | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |

| This compound | LLC | Lewis Lung Carcinoma | 48 | >20 µg/mL |

| Ganoderic acid A | HepG2 | Human Hepatocellular Carcinoma | 24 | 187.6 |

| 48 | 203.5 | |||

| SMMC7721 | Human Hepatocellular Carcinoma | 24 | 158.9 | |

| 48 | 139.4 | |||

| Ganoderic acid T | HeLa | Human Cervical Cancer | 24 | Not specified |

| Ganoderic acid Jc | HL-60 | Human Promyelocytic Leukemia | Not specified | 8.30 |

| Ganoderiol E | MCF-7 | Human Breast Adenocarcinoma | Not specified | 6.35 |

Experimental Protocols

Alamar Blue Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxicity of this compound using the Alamar Blue assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Alamar Blue reagent

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

-

Alamar Blue Incubation:

-

Following the treatment period, add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-cell control (media with Alamar Blue only) from all other values.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control using the following formula:

-

% Cell Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Plausible signaling pathway of this compound-induced apoptosis in cancer cells.

Caption: Experimental workflow for the Alamar Blue cell viability assay.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities of Polyphenols, Polysaccharides, and Oligosaccharides Derived from Two West African Ganoderma Species [scirp.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Ganoderenic Acid E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The anti-proliferative activity of Ganoderic acids is often attributed to their ability to halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. The following table summarizes the typical effects of Ganoderic acid treatment on cell cycle distribution in a cancer cell line, as determined by flow cytometry. This data is representative of what might be expected when treating cancer cells with Ganoderenic acid E.

Table 1: Effect of Ganoderic Acid Treatment on Cell Cycle Phase Distribution in Cancer Cells

| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Untreated) | 0 µM | 46.6 | 32.1 | 21.3 |

| Ganoderic Acid | 2.5 µM | 51.7 | 28.5 | 19.8 |

| Ganoderic Acid | 5.0 µM | 55.1 | 25.4 | 19.5 |

| Ganoderic Acid | 10.0 µM | 58.4 | 22.3 | 19.3 |

Note: The data presented is adapted from studies on Ganoderic acid T in HeLa cells and is intended to be illustrative of the potential effects of this compound.[1]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cancer cell line appropriate for the research question (e.g., HeLa for cervical cancer, HepG2 for liver cancer, DU145 for prostate cancer).

-

Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and ensure they are approximately 70-80% confluent at the time of harvest.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5.0, 10.0 µM) for a predetermined time course (e.g., 24, 48, or 72 hours). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for analyzing DNA content to determine cell cycle distribution.[2][3][4]

Materials:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

-

Cell Collection: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours. This can be extended to several days if necessary.

-

Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser. The PI fluorescence is typically detected in the FL2 channel. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for analyzing the effect of this compound on the cell cycle.

Proposed Signaling Pathway of Ganoderenic Acid-Induced G1 Arrest

Based on studies of related Ganoderic acids, this compound is hypothesized to induce G1 cell cycle arrest by modulating the expression of key regulatory proteins.[5]

Caption: this compound is proposed to induce G1 arrest via CDK inhibitors.

References

- 1. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Apoptosis Assays in Ganoderenic Acid E-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E, a lanostanoid triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is gaining significant interest for its potential therapeutic properties, particularly in oncology. A key mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death. Understanding and quantifying this process is crucial for evaluating the efficacy of this compound as a potential anti-cancer agent. These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound, methods for quantifying apoptotic markers, and an overview of the putative signaling pathways involved.

While specific quantitative data for this compound is limited in publicly available literature, the following tables present representative data from studies on closely related compounds, Ganoderic Acid A and Ganoderic Acid T. This information provides a valuable reference for expected outcomes.

Data Presentation: Representative Quantitative Effects of Ganoderic Acids on Cancer Cells

Table 1: Cytotoxicity of Ganoderic Acids in Human Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 24 | 187.6 | [1] |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 48 | 203.5 | [1] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 24 | 158.9 | [1] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 48 | 139.4 | [1] |

| Ganoderic Acid T | HeLa (Cervical Cancer) | CCK-8 | 24 | 13 ± 1.4 | [2] |

Table 2: Induction of Apoptosis by Ganoderic Acids

| Compound | Cell Line | Method | Treatment | Apoptotic Cells (%) | Reference |

| Ganoderic Acid T | HeLa (Cervical Cancer) | Annexin V/PI Flow Cytometry | 2.5 µM GAT | 2.42 | |

| Ganoderic Acid T + 4 Gy Radiation | HeLa (Cervical Cancer) | Annexin V/PI Flow Cytometry | 2.5 µM GAT | 6.86 |

Table 3: Modulation of Apoptotic Protein Expression by Ganoderic Acids

| Compound | Cell Line | Protein | Method | Result | Reference |

| Ganoderic Acid T | 95-D (Lung Cancer) | p53 | Western Blot | Increased | |

| Ganoderic Acid T | 95-D (Lung Cancer) | Bax | Western Blot | Increased | |

| Ganoderic Acid T | 95-D (Lung Cancer) | Bcl-2 | Western Blot | No significant change | |

| Ganoderic Acid T | 95-D (Lung Cancer) | Cleaved Caspase-3 | Activity Assay | Increased | |

| Ganoderic Acid A | HCC Cells | Cleaved Caspase-3 | Western Blot | Increased |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the putative signaling pathway for Ganoderic acid-induced apoptosis and the general experimental workflow for its assessment.

Caption: Putative signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for assessing apoptosis in treated cells.

Experimental Protocols

Herein are detailed protocols for key apoptosis assays. It is recommended to optimize parameters such as cell density, treatment concentrations, and incubation times for your specific cell line and experimental conditions.

Protocol 1: Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Deionized water

-

Treated and untreated control cells

-

Flow cytometer

Procedure:

-

Preparation of Reagents:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Keep on ice.

-

-

Cell Preparation:

-

Seed cells at an appropriate density in multi-well plates and culture overnight.

-

Treat cells with various concentrations of this compound for the desired time periods. Include an untreated (vehicle) control.

-

For adherent cells: Gently detach the cells using trypsin. Collect the supernatant containing any floating cells and combine it with the trypsinized cells to ensure all apoptotic cells are collected.

-

For suspension cells: Collect cells directly by centrifugation.

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).

-

Interpretation of Results:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Protocol 2: Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, and Caspase-3 substrate (DEVD-pNA))

-

Treated and untreated control cells

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis by treating cells with this compound.

-

Collect 1-5 x 10^6 cells by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Assay Reaction:

-

Load 50-200 µg of protein from each sample into the wells of a 96-well plate.

-

Adjust the volume of each well to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples with the untreated control.

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique allows for the detection and quantification of key proteins involved in the apoptotic pathway, such as the Bcl-2 family (Bax, Bcl-2), and cleaved caspase-3.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound and collect cell pellets.

-

Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using software like ImageJ.

-

Normalize the band intensity of the target proteins to a loading control (e.g., β-actin) to compare protein expression levels across samples. The Bax/Bcl-2 ratio is a critical indicator of apoptosis induction.

-

References

Application Notes and Protocols for In Vivo Animal Models for Studying Ganoderenic Acid E Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the therapeutic efficacy of Ganoderenic acid E, a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum. While specific in vivo data for this compound is emerging, the protocols and models outlined below are based on extensive research on closely related ganoderic acids and studies on Ganoderma lucidum extracts confirmed to contain this compound.

Preclinical In Vivo Models

The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. Based on the known biological activities of ganoderic acids, the following models are recommended for studying the efficacy of this compound.

Oncology Models

Ganoderic acids have demonstrated significant anti-tumor and anti-metastatic effects. Syngeneic and xenograft tumor models are suitable for evaluating the anti-cancer efficacy of this compound.

-

Colorectal Cancer Xenograft Model: Human colorectal cancer cell lines (e.g., HCT-116) are implanted into immunocompromised mice (e.g., BALB/c nude mice). This model is useful for assessing the direct anti-tumor effects of this compound on human cancer cells.

-

Syngeneic Colon Cancer Model: Murine colon carcinoma cells (e.g., CT26) are implanted into immunocompetent mice (e.g., BALB/c mice). This model is valuable for studying the interplay between this compound, the tumor, and the host immune system.[1]

-

Lewis Lung Carcinoma (LLC) Syngeneic Model: This is a well-established model for studying primary tumor growth and metastasis.

-

Human Hepatoma Xenograft Model: Human liver cancer cells (e.g., HepG2) are implanted in immunocompromised mice to study the effects on liver cancer.

Liver Disease Models

Ganoderic acids have shown protective effects in various models of liver injury.

-